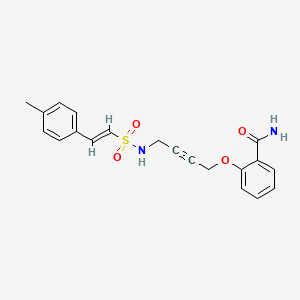

(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as Compound A, is a synthetic compound with potential therapeutic applications. It belongs to the class of sulfonylurea receptor agonists and has been studied for its potential in treating various diseases.

Aplicaciones Científicas De Investigación

Synthetic Applications as New δ-Acyldienyl Anion Equivalent

The compound (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide, due to its structural similarity to vinyl sulfone derivatives, finds application in synthetic organic chemistry as a δ-acyldienyl anion equivalent. For instance, vinyl sulfones like (E)-N-isopropyl-5-tosyl-4-pentenamide have been employed in reactions with aldehydes, propylene oxide, or alkyl halides to stereoselectively obtain hydroxy and alkylated dienamides, indicating the potential utility of our compound in synthesizing complex molecular architectures (Caturla & Nájera, 1998).

Tyrosine Kinase Inhibitors

Another area of application is in the design of tyrosine kinase inhibitors, where analogues with vinylsulfonamide groups have shown potent inhibition. This suggests that compounds like (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide could serve as a scaffold for developing new inhibitors targeting pan-erbB tyrosine kinases, with potential implications in cancer therapy (Smaill et al., 2001).

Copper-Catalyzed Oxidative Amination

The utility of N-aryl sulfonamides and vinyl arenes in copper-catalyzed oxidative amination further underscores the relevance of compounds like (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide in synthesizing enamides and allylic amines. This method offers an efficient route to these valuable synthetic intermediates, highlighting the compound's potential in facilitating the synthesis of bioactive molecules (Liwosz & Chemler, 2013).

Antibacterial Activity

Additionally, the synthesis of sulfonamides containing N,N-diethyl-substituted amido moieties, akin to the structure of (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide, has been explored for their antibacterial properties. Such compounds have shown promising activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibacterial agents (Ajani et al., 2012).

Propiedades

IUPAC Name |

2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-16-8-10-17(11-9-16)12-15-27(24,25)22-13-4-5-14-26-19-7-3-2-6-18(19)20(21)23/h2-3,6-12,15,22H,13-14H2,1H3,(H2,21,23)/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFSAIFHZFILGQ-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)

![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)

![4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile](/img/structure/B2822948.png)

![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B2822951.png)

![N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2822955.png)

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2822957.png)

![5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822959.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2822960.png)